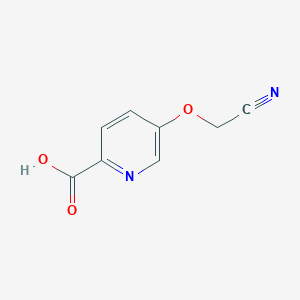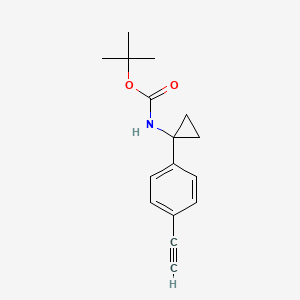
5-(Cyanomethoxy)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyanomethoxy)picolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid group at the 2-position. This compound is characterized by the presence of a cyanomethoxy group attached to the 5-position of the picolinic acid ring. It is a white to tan crystalline solid that is slightly soluble in water .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyanomethoxy)picolinic acid typically involves the reaction of picolinic acid with cyanomethanol under specific conditions. One common method involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity product .
化学反应分析
Types of Reactions: 5-(Cyanomethoxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: The cyanomethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The picolinic acid ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated picolinic acid derivatives.
科学研究应用
5-(Cyanomethoxy)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antiviral properties, particularly against enveloped viruses.
Medicine: Explored for its anticancer activity, especially in prostate cancer cell lines.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of 5-(Cyanomethoxy)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: Zinc finger proteins (ZFPs) are one of the primary targets.
Pathways Involved: The disruption of ZFPs affects viral replication and packaging, as well as normal cellular functions, leading to antiviral and anticancer effects.
相似化合物的比较
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
5-Nitropicolinic Acid: Contains a nitro group at the 5-position, used in the design of metal-based anticancer compounds.
5-Cyanopicolinic Acid: Similar to 5-(Cyanomethoxy)picolinic acid but lacks the methoxy group.
Uniqueness: this compound is unique due to the presence of both cyanomethoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential antiviral and anticancer properties make it a valuable compound in various fields of research .
属性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC 名称 |
5-(cyanomethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-3-4-13-6-1-2-7(8(11)12)10-5-6/h1-2,5H,4H2,(H,11,12) |
InChI 键 |
JBNCFPLRIYMZRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1OCC#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)






![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)



![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)

